1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone
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Overview
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidinyl ether moiety, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.
Etherification Reaction: The next step involves the reaction of the piperazine intermediate with 2-chloro-4-methylpyrimidine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl and pyrimidinyl groups contribute to the compound’s binding affinity and specificity, influencing pathways related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
- 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone
- 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (methoxy, chloro, fluoro).
- Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
- Biological Activity: Variations in substituents can lead to differences in receptor binding affinity and pharmacological effects, making each compound unique in its potential applications.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-7-8-19-18(20-14)25-13-17(23)22-11-9-21(10-12-22)15-3-5-16(24-2)6-4-15/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNKQQWDIBFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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